

Application Note: Analytical Characterization of 2-Undecyl-1-Pentadecanol

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Compound of Interest

Compound Name: 1-Pentadecanol, 2-undecyl-

Cat. No.: B15438225

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Undecyl-1-pentadecanol is a C₂₆ branched-chain primary alcohol, a class of compounds also known as Guerbet alcohols.^{[1][2]} These molecules are valued in various industries, including cosmetics and lubricants, for their unique properties such as low melting points, excellent lubricity, and high oxidative stability.^{[1][3]} Accurate and comprehensive characterization is crucial for quality control, formulation development, and regulatory compliance. This document outlines detailed protocols for the analytical characterization of 2-undecyl-1-pentadecanol using modern chromatographic and spectroscopic techniques.

Physicochemical Properties

The fundamental properties of 2-undecyl-1-pentadecanol are essential for its identification and handling.

Property	Value	Source
Molecular Formula	C ₂₆ H ₅₄ O	PubChem ^[4]
Molecular Weight	382.7 g/mol	PubChem ^[4]
IUPAC Name	2-undecylpentadecan-1-ol	PubChem ^[4]
CAS Number	79864-02-1	PubChem ^[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain alcohols, it provides information on purity, molecular weight, and fragmentation patterns, which aids in structural confirmation. Derivatization is often employed to improve the volatility and chromatographic behavior of these compounds.[\[5\]](#)[\[6\]](#)

Experimental Protocol: GC-MS Analysis

- Sample Preparation (Derivatization with BSTFA):
 - Accurately weigh 1-2 mg of 2-undecyl-1-pentadecanol into a 2 mL GC vial.
 - Add 500 μ L of a suitable solvent (e.g., Dichloromethane or Hexane).
 - Add 100 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
 - Cool the sample to room temperature before analysis.
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 8890 GC System or equivalent.
 - Mass Spectrometer: Agilent 5977B MSD or equivalent.
 - Column: HP-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 μ m film thickness).
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 280°C.
 - Split Ratio: 20:1.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp: 10°C/min to 320°C.
 - Hold: 10 minutes at 320°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-600.

Expected Data

The mass spectrum of the TMS-derivatized alcohol is expected to show characteristic fragments. The molecular ion $[M]^+$ may be weak or absent. Key fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration.^[7]

Data Point	Expected Value
Molecular Ion (TMS-derivative) $[M]^+$	m/z 454
Alpha-Cleavage Fragment $[M-CH_2(CH_2)_{10}CH_3]^+$	m/z 299 (Resonance-stabilized)
Fragment from loss of TMS-OH $[M-90]$	m/z 364

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. Both 1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: 1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve 10-20 mg of 2-undecyl-1-pentadecanol in approximately 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Conditions:
 - Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
 - Probe: 5 mm BBO probe.
 - Temperature: 25°C (298 K).
 - ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~3 seconds
 - Relaxation Delay: 2 seconds
 - ^{13}C NMR Parameters:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds

Expected Spectral Data

The chemical shifts are influenced by the electronegative oxygen atom. Protons and carbons closer to the -OH group will appear further downfield.^[7]^[8]

Table: Predicted ^1H NMR Chemical Shifts (in CDCl_3)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{CH}_2\text{-OH}$	$\sim 3.4 - 3.6$	Doublet	2H
$-\text{CH-(CH}_2\text{)}$	~ 1.5	Multiplet	1H
$-\text{CH}_2\text{- (backbone)}$	$\sim 1.2 - 1.4$	Broad Multiplet	$\sim 44\text{H}$
$-\text{OH}$	$\sim 1.0 - 2.5$	Broad Singlet	1H
$-\text{CH}_3$ (terminal)	~ 0.88	Triplet	6H

Table: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3)

Carbon Atom	Chemical Shift (δ , ppm)
$\text{CH}_2\text{-OH}$	$\sim 65 - 68$
$-\text{CH-(CH}_2\text{)}$	$\sim 40 - 42$
$-\text{CH}_2\text{- (backbone)}$	$\sim 22 - 34$
$-\text{CH}_3$ (terminal)	~ 14

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For an alcohol, the most characteristic absorptions are from the O-H and C-O stretching vibrations.^[7]
^[9]

Experimental Protocol: FTIR Analysis

- Sample Preparation:
 - Place a small amount of the solid 2-undecyl-1-pentadecanol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

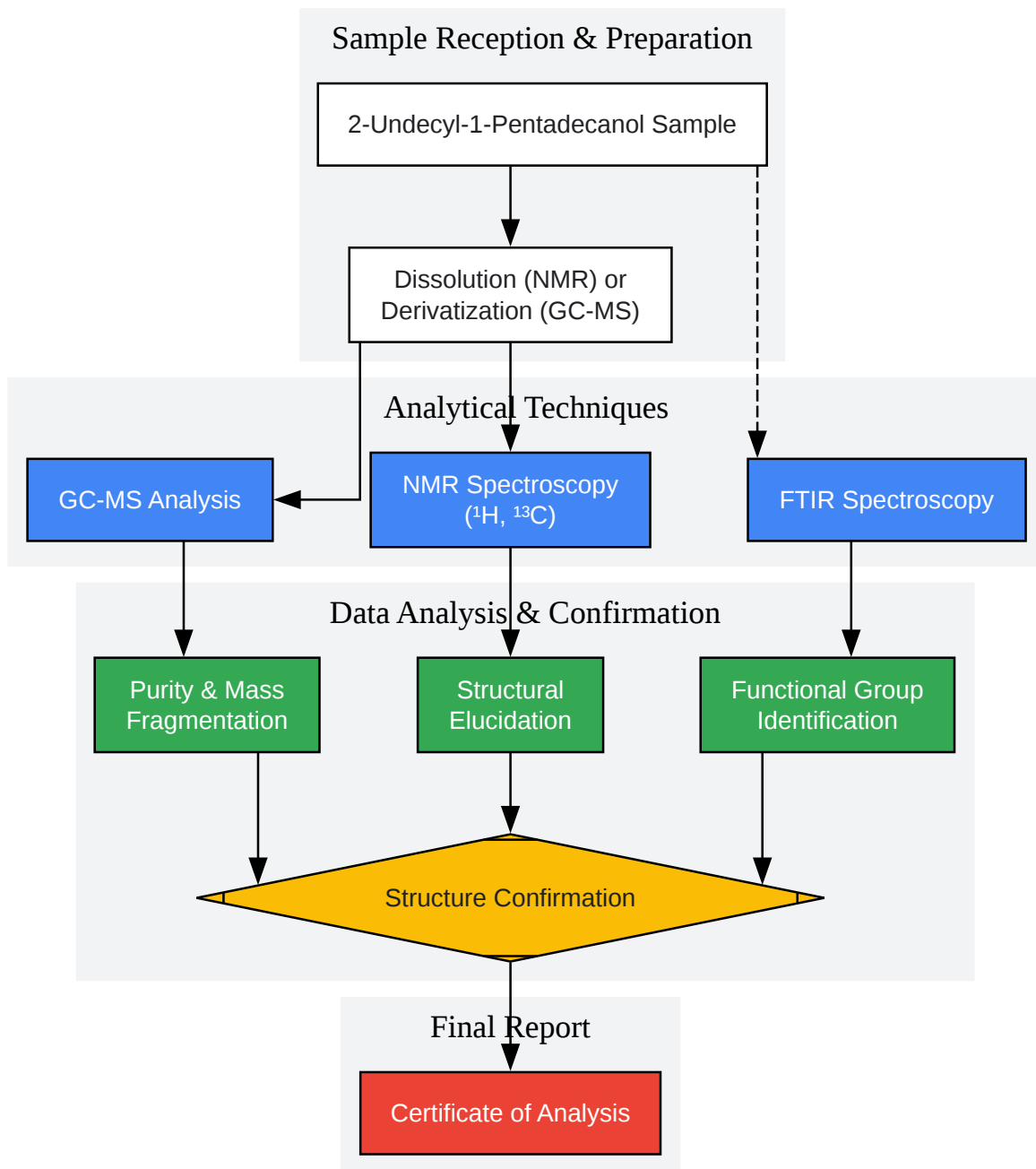
- Alternatively, dissolve the sample in a suitable solvent (e.g., CCl_4) for analysis in a liquid cell, or prepare a KBr pellet.
- Instrumentation and Conditions:
 - Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent with an ATR accessory.
 - Scan Range: $4000 - 400 \text{ cm}^{-1}$.
 - Number of Scans: 16.
 - Resolution: 4 cm^{-1} .

Expected Spectral Data

Vibration Type	Expected Wavenumber (cm^{-1})	Appearance
O-H Stretch (Hydrogen-bonded)	3200 - 3500	Strong, Broad
C-H Stretch (Aliphatic)	2850 - 2960	Strong, Sharp
C-O Stretch (Primary Alcohol)	~1050 - 1070	Strong

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-undecyl-1-pentadecanol.



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Caption: Workflow for the analytical characterization of 2-undecyl-1-pentadecanol.

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- To cite this document: BenchChem. [Application Note: Analytical Characterization of 2-Undecyl-1-Pentadecanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15438225#analytical-methods-for-the-characterization-of-2-undecyl-1-pentadecanol]

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